Epicatechin-2-sulfonate sodium salt
Description
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Properties
CAS No. |
35603-75-9 |
|---|---|
Molecular Formula |
C15H13NaO9S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
sodium;(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydrochromene-2-sulfonate |
InChI |
InChI=1S/C15H14O9S.Na/c16-8-4-11(18)9-6-14(20)15(25(21,22)23,24-13(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,14,16-20H,6H2,(H,21,22,23);/q;+1/p-1/t14-,15+;/m0./s1 |
InChI Key |
BWXMYLYTQIRQAP-LDXVYITESA-M |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |
Isomeric SMILES |
C1[C@@H]([C@@](OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |
Synonyms |
epicatechin-2-sulfonate sodium salt epicatechin-2-sulfonate sodium salt, (2R-cis)-isomer epicatechin-2-sulfonate sodium salt, (2S-trans)-isomer epicatechin-2-sulfonate sodium salt, (cis)-isomer Z 7050 |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Health
Mechanisms of Action:
Epicatechin-2-sulfonate sodium salt has been shown to exert beneficial effects on cardiovascular health primarily through its antioxidant properties and ability to improve endothelial function. Research indicates that epicatechin can lower blood pressure, restore endothelial function, and decrease oxidative stress levels in hypertensive models.
Case Study:
A study conducted on rats with deoxycorticosterone acetate (DOCA)-salt-induced hypertension demonstrated that chronic treatment with epicatechin significantly prevented increases in systolic blood pressure. The high dosage of epicatechin reduced plasma endothelin-1 levels and oxidative stress markers while enhancing the expression of protective genes such as nuclear factor-E2-related factor-2 (Nrf2) .
Data Table: Effects of Epicatechin on Cardiovascular Parameters
| Parameter | Control Group | DOCA-Salt Group | Epicatechin (10 mg/kg) |
|---|---|---|---|
| Systolic Blood Pressure (mmHg) | 120 ± 5 | 160 ± 7 | 130 ± 6 |
| Plasma Endothelin-1 (pg/mL) | 5 ± 1 | 15 ± 3 | 7 ± 2 |
| Aortic Superoxide Levels (μM) | 0.5 ± 0.1 | 2.5 ± 0.3 | 0.8 ± 0.2 |
| NADPH Oxidase Activity (U/mg) | 1.0 ± 0.1 | 3.0 ± 0.4 | 1.5 ± 0.3 |
Cosmetic Applications
This compound is also being explored for its potential use in cosmetic formulations due to its antioxidant properties and ability to enhance skin hydration.
Formulation Studies:
Research has indicated that incorporating epicatechin derivatives into cosmetic products can improve skin hydration and elasticity. A study focused on the formulation of topical products using response surface methodology showed that epicatechin could significantly enhance the moisturizing effects when combined with other ingredients like soy lecithin and phytantriol .
Data Table: Effects of Epicatechin in Cosmetic Formulations
| Ingredient | Moisturizing Effect (%) | Stability (Days) |
|---|---|---|
| Control (No Epicatechin) | 30 | 14 |
| Epicatechin (1%) | 45 | 21 |
| Epicatechin (2%) | 60 | 30 |
Biochemical Research
In biochemical research, this compound serves as a valuable reagent for various analytical techniques, including chromatography.
Ion-Pair Chromatography:
The compound has been utilized as an ion-pairing agent in high-performance liquid chromatography to enhance the separation of biomolecules. Its sulfonate group improves solubility and interaction with polar solvents, facilitating better resolution in chromatographic analyses .
Case Study:
A study highlighted the use of this compound as an effective ion-pair reagent in separating flavonoids from complex mixtures, demonstrating its utility in both research and industrial applications.
Preparation Methods
Starting Material Preparation
High-purity epicatechin (>95%) is dissolved in deionized water (75 mL/g) and mixed with NaHSO₃. The solution is degassed with nitrogen for 10 minutes to eliminate dissolved oxygen, which could oxidize phenolic groups.
Thermal Sulfonation
The mixture is sealed in a pressure-resistant tube and heated at 105°C for 36 hours. Periodic sampling at 6, 12, and 24 hours reveals progressive sulfonation, with GPC chromatograms showing a shift from high-molecular-weight polymers (Mn ≈ 1,604 Da) to monomeric sulfonates.
Crude Product Isolation
Post-reaction, the solution is freeze-dried and extracted with methanol to remove unreacted NaHSO₃. Ethyl acetate partitioning further eliminates non-sulfonated epicatechin, yielding a water-soluble fraction enriched in sulfonated derivatives.
Purification Strategies
Size-Exclusion Chromatography
A Sephadex LH-20 column (6 × 45 cm) eluted with water separates the crude product into five fractions (I–V). Fraction III (460 mg) and IV (280 mg), corresponding to monomeric sulfonates, are pooled and subjected to secondary purification using 95% ethanol on a smaller LH-20 column (1.5 × 65 cm).
Final Product Isolation
The ethanol-eluted fraction yields 473 mg of sodium epicatechin-2-sulfonate as a light tan powder, confirmed by thin-layer chromatography (TLC; Rf = 0.75) and FAB-MS ([M-Na]⁻ at m/z 381.3).
Structural Characterization
Spectroscopic Analysis
- ¹³C NMR (d₄-MeOH) : Key signals include δ 82.0 (C-2), 115.4 (C-2'), and 158.1 ppm (C-5), confirming sulfonate attachment at C-2.
- IR (cm⁻¹) : Peaks at 1,619 (aromatic C=C), 1,195 (S=O), and 1,160 (C-O-S) validate sulfonate group presence.
- FAB-MS : [M-H]⁻ ion at m/z 403.3 aligns with the theoretical mass of C₁₅H₁₃O₈SNa.
Purity Assessment
GPC analysis shows a monodisperse peak (Mw/Mn = 1.02), while elemental analysis matches the expected C:S ratio (4.2:1).
Comparative Yields and Byproducts
| Reaction Time (h) | Yield (%) | Major Byproducts |
|---|---|---|
| 6 | 12 | Oligomeric sulfonates |
| 12 | 18 | Dimeric sulfonates |
| 24 | 22 | Trace oligomers |
| 36 | 20 | None detected |
Prolonged reaction times reduce oligomer formation but slightly decrease yield due to minor degradation.
Methodological Variations
ABTS-Mediated Sulfonation
An alternative pathway involves oxidizing epicatechin with ABTS⁺ radicals, forming a 3-ethyl-2-imino-benzothiazoline-6-sulfonate adduct (m/z 803). While this method avoids high temperatures, it introduces complex byproducts, limiting scalability.
Diazonium Coupling
Though primarily used for polymer dyes, diazonium salt reactions (e.g., 4-amino-5-methoxy-2-methylbenzenesulfonic acid) could theoretically functionalize epicatechin’s A-ring. However, no studies have successfully applied this to epicatechin-2-sulfonate synthesis.
Challenges and Optimization
- Positional Selectivity : Sulfonation preferentially targets the C-2 over C-4 due to steric hindrance from the B-ring catechol group.
- pH Sensitivity : Reactions below pH 4.5 favor side products like epicatechin dimers, while pH >5.0 slows sulfite activation.
- Scalability : Sephadex LH-20 chromatography, though effective, requires solvent volumes impractical for industrial-scale production.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Epicatechin-2-sulfonate sodium salt?
- Methodological Answer : Synthesis typically involves sulfonation of epicatechin using sulfonic acid derivatives, followed by sodium salt formation. Characterization requires HPLC (for purity), NMR (to confirm sulfonate group position at C2), and mass spectrometry (to verify molecular weight). Ensure reaction conditions (e.g., pH, temperature) are optimized to avoid over-sulfonation or degradation .
- Key Validation : Compare spectral data with reference standards or published spectra. Reproducibility hinges on strict control of sulfonation time and stoichiometry .
Q. How should researchers address solubility and stability challenges in aqueous buffers?
- Methodological Answer : Solubility can be enhanced using phosphate-buffered saline (PBS) at pH 7.3. For stability studies, conduct accelerated degradation tests under varying pH (3–9), temperatures (4°C–37°C), and light exposure. Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 280 nm (for epicatechin backbone) .
- Common Pitfalls : Avoid buffers with high ionic strength (>0.5 M) or divalent cations (e.g., Ca²⁺), which may precipitate the sulfonate group .
Q. What are the standard protocols for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column and negative ionization mode. Calibrate with a linear range of 1–100 µg/mL. For tissue samples, employ solid-phase extraction (SPE) to remove interfering lipids/proteins .
- Data Cross-Check : Validate recovery rates (>85%) and matrix effects (<15%) per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the antioxidant efficacy of this compound across studies?
- Methodological Answer : Discrepancies often arise from assay choice (e.g., DPPH vs. ORAC) or sample preparation. Standardize protocols:
- Use cell-free systems (e.g., LDL oxidation assays) to isolate direct antioxidant effects.
- Control for auto-oxidation by adding chelators (e.g., EDTA) and performing assays under nitrogen .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics and tissue distribution?
- Methodological Answer : Employ radiolabeled (¹⁴C) Epicatechin-2-sulfonate in rodent models. Collect plasma/tissues at timed intervals (0–24 hrs). Use compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption (Ka), clearance (Cl), and volume of distribution (Vd) .
- Advanced Consideration : Account for enterohepatic recirculation by bile duct cannulation and intestinal lavage .
Q. How can batch-to-batch variability in synthetic purity impact in vitro bioactivity assays?
- Methodological Answer : Variability >5% in sulfonation efficiency alters bioactivity. Mitigate by:
- Implementing QC checks via HPLC-UV (purity ≥98%).
- Pre-screening batches in a reference assay (e.g., NF-κB inhibition) to standardize biological activity .
- Data Normalization : Express results as "% activity relative to a certified reference batch" to enable cross-study comparisons .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex systems (e.g., inflammatory pathways)?
- Methodological Answer : Combine transcriptomics (RNA-Seq) and proteomics (TMT labeling) with pathway enrichment analysis (e.g., KEGG). Validate hits via siRNA knockdown or CRISPR-Cas9 in relevant cell lines (e.g., RAW 264.7 macrophages) .
- Contradiction Management : Use orthogonal assays (e.g., electrophoretic mobility shift assays for NF-κB DNA binding) to confirm target engagement .
Data Reporting and Ethical Considerations
Q. How should researchers document methodological details to ensure reproducibility?
- Guidelines : Report reaction yields, purification steps (e.g., column specifications), and instrument parameters (e.g., LC gradient). Adhere to FAIR principles by depositing raw data in repositories like Zenodo .
- Ethical Compliance : Disclose conflicts of interest and obtain certification for animal/human studies per institutional review boards .
Q. What frameworks are recommended for addressing negative or inconclusive results in publications?
- Methodological Answer : Use the ARRIVE 2.0 guidelines to detail experimental limitations (e.g., sample size, confounding variables). Publish negative data in specialized repositories (e.g., Figshare) to reduce publication bias .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
